

Discovery and Synthesis of Lhd-221 (StemRegenin 1): A Technical Guide

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Compound of Interest

Compound Name: Lhd-221

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Abstract

Lhd-221, more commonly known as StemRegenin 1 (SR1), is a purine derivative identified as a potent antagonist of the Aryl Hydrocarbon Receptor (AHR). This small molecule has garnered significant attention in the field of stem cell biology for its remarkable ability to promote the ex vivo expansion of human hematopoietic stem cells (HSCs), particularly the CD34+ cell population. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of **Lhd-221** (SR1), along with detailed experimental protocols for its biological characterization. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and stem cell research.

Introduction

The clinical application of hematopoietic stem cell transplantation (HSCT) has long been hampered by the limited number of HSCs obtainable from sources such as umbilical cord blood and bone marrow. The ability to expand these cells ex vivo while maintaining their multipotency and engraftment potential is a critical goal in regenerative medicine. The discovery of **Lhd-221** (StemRegenin 1) represents a significant breakthrough in this area. SR1 was identified through an unbiased high-throughput screen of a chemical library for compounds that could promote the expansion of primary human CD34+ HSCs.[1] Subsequent studies revealed that SR1 functions by antagonizing the Aryl Hydrocarbon Receptor (AHR), a ligand-activated

transcription factor involved in regulating cell proliferation, differentiation, and apoptosis.[1][2][3][4] By inhibiting the AHR signaling pathway, SR1 effectively blocks differentiation and promotes the self-renewal of HSCs, leading to a substantial increase in the number of functional, transplantable stem cells.[1]

Discovery of Lhd-221 (StemRegenin 1)

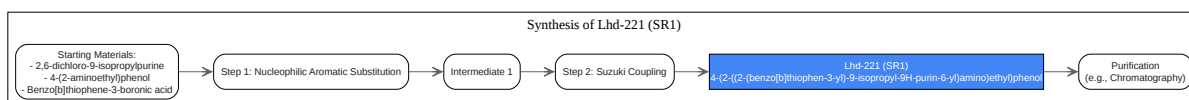
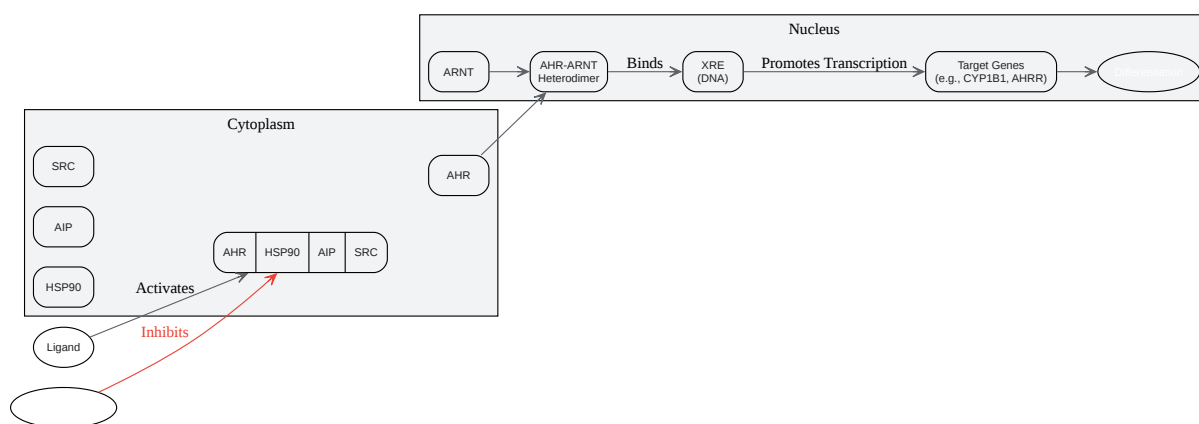
Lhd-221 (SR1) was discovered through a high-throughput screening assay designed to identify small molecules that could promote the expansion of human CD34+ hematopoietic stem cells. The screening process involved the culture of primary human HSCs in the presence of a diverse library of chemical compounds. The readout for the assay was the expansion of the CD34+ cell population, a key marker for hematopoietic stem and progenitor cells. This unbiased approach led to the identification of a purine derivative, subsequently named StemRegenin 1, which demonstrated robust activity in promoting the expansion of CD34+ cells.[1]

Mechanism of Action: Aryl Hydrocarbon Receptor (AHR) Antagonism

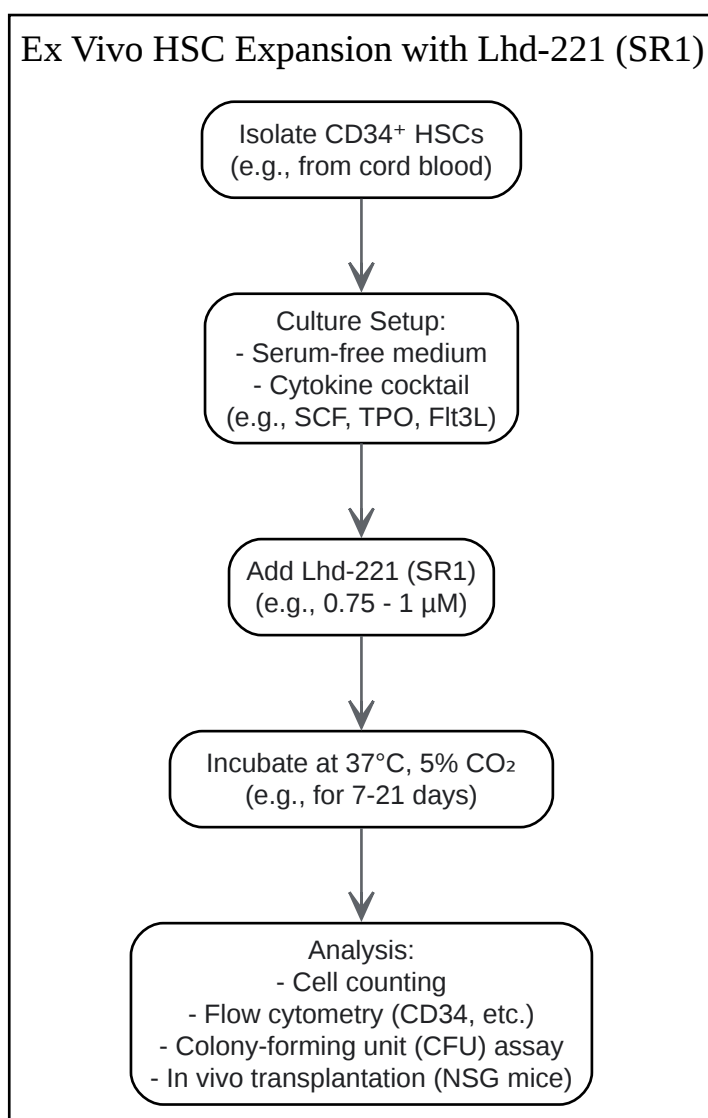
Mechanistic studies have unequivocally demonstrated that **Lhd-221** (SR1) exerts its pro-expansion effects on HSCs through the antagonism of the Aryl Hydrocarbon Receptor (AHR).[1][2][3] The AHR is a transcription factor that, upon binding to a ligand, translocates to the nucleus and forms a heterodimer with the AHR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcription.

SR1 acts as a direct antagonist of the AHR, competitively binding to the receptor and preventing its activation by endogenous or exogenous ligands.[3] This inhibition of the AHR signaling pathway has been shown to down-regulate the expression of AHR target genes, such as Cytochrome P450 1B1 (CYP1B1) and the AHR Repressor (AHRR).[5] By blocking this pathway, SR1 is thought to prevent the differentiation of HSCs, thereby promoting their self-renewal and expansion.[5]

Signaling Pathway Diagram



Ex Vivo HSC Expansion with Lhd-221 (SR1)



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